

Application Note: High-Sensitivity Quantification of 18-Oxooctadecanoic Acid in Biological Matrices

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Compound of Interest

Compound Name: 18-Oxooctadecanoic acid

Cat. No.: B13016986

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Introduction & Biological Context

18-oxooctadecanoic acid is a saturated C18 fatty acid featuring a terminal aldehyde group at the omega (

) position. It is a transient intermediate in the omega-oxidation pathway, a subsidiary metabolic route for fatty acids located primarily in the endoplasmic reticulum (ER) of liver and kidney cells.

Biological Significance

Under normal physiological conditions,

-oxidation in mitochondria is the dominant pathway for fatty acid catabolism. However, when

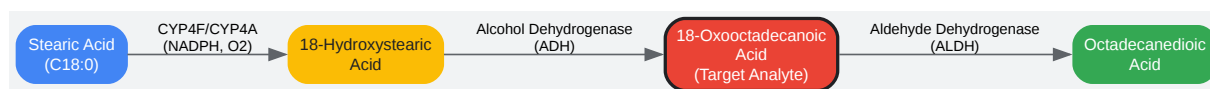
-oxidation is defective (e.g., carnitine deficiency) or overwhelmed, the

-oxidation pathway becomes upregulated.

- Hydroxylation: Cytochrome P450 enzymes (CYP4A/CYP4F families) hydroxylate the terminal methyl group of stearic acid to form 18-hydroxystearic acid.
- Oxidation (Rate-Limiting): Alcohol dehydrogenase oxidizes the hydroxyl group to an aldehyde, yielding **18-oxooctadecanoic acid**.
- Carboxylation: Aldehyde dehydrogenase rapidly converts the aldehyde to octadecanedioic acid (a dicarboxylic acid), which is then excreted in urine.

Analytical Challenge: The aldehyde group of **18-oxooctadecanoic acid** is chemically unstable and prone to spontaneous oxidation to the dicarboxylic acid or reduction back to the alcohol during sample processing. Furthermore, it exists in low abundance compared to the parent fatty acid. Derivatization is strictly required to "trap" the aldehyde functionality and enhance ionization efficiency.

Pathway Visualization



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Figure 1: The omega-oxidation pathway highlighting **18-oxooctadecanoic acid** as the transient aldehyde intermediate.

Experimental Strategy

Due to the dual functionality (carboxylic acid + aldehyde), this protocol offers two validated approaches. Method A (LC-MS/MS) is recommended for high-throughput quantification in biofluids. Method B (GC-MS) is recommended for structural validation.

Materials & Reagents[1][2][3][4][5][6][7][8][9]

- Analyte Standard: **18-oxooctadecanoic acid** is not commonly available as a free acid.
 - Sourcing Strategy: Purchase 18-(tert-Butoxy)-**18-oxooctadecanoic acid** (CAS: 843666-40-0) and perform acid hydrolysis (TFA/DCM) to generate the free acid standard.

Alternatively, perform controlled oxidation of 18-hydroxystearic acid (CAS: 3155-42-8) using Dess-Martin periodinane.

- Internal Standard (IS): 12-oxostearic acid or a deuterated analog of 18-hydroxystearic acid (e.g., 18-hydroxy-d3-stearic acid) if the oxo-analog is unavailable.
- Derivatization Reagents:
 - LC-MS: Girard Reagent T (GT) (Carboxymethyl)trimethylammonium chloride hydrazide.
 - GC-MS: PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) and BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

Method A: LC-ESI-MS/MS (Girard T Derivatization)[3]

This method utilizes charge-tagging.[1] Girard Reagent T reacts specifically with the aldehyde to form a hydrazone carrying a permanent quaternary ammonium cation. This drastically increases sensitivity in ESI(+) mode and eliminates the need for acidic mobile phases that might suppress ionization of fatty acids.

Protocol Steps

Step 1: Sample Extraction

- Aliquot 50 μ L of plasma/serum into a 1.5 mL Eppendorf tube.
- Add 10 μ L of Internal Standard (1 μ M in methanol).
- Add 200 μ L of Methanol/Acetonitrile (1:1) containing 0.01% BHT (Butylated hydroxytoluene) to precipitate proteins and prevent oxidation.
- Vortex for 30 seconds; Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a glass vial. Evaporate to dryness under gas.

Step 2: Derivatization (Charge-Tagging)

- Reconstitute the dried residue in 100 μ L of Methanol.

- Add 50 µL of Girard T solution (10 mg/mL in Methanol containing 1% Formic Acid).
- Seal the vial and incubate at 40°C for 60 minutes.
 - Mechanism:[2][3] The hydrazine group of GT attacks the aldehyde of **18-oxooctadecanoic acid**, forming a stable hydrazone.
- Cool to room temperature. Inject directly or dilute with mobile phase A.

Step 3: LC-MS/MS Parameters[4][1]

- Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).
- Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).
- Mobile Phase:
 - A: Water + 0.1% Formic Acid
 - B: Acetonitrile/Isopropanol (90:10) + 0.1% Formic Acid
- Gradient: 0-1 min (30% B), 1-8 min (linear to 95% B), 8-10 min (hold 95% B).
- Ionization: Electrospray Ionization (ESI) – Positive Mode.

MRM Transitions: The derivative adds a mass of 114.1 Da to the neutral molecule (Reagent cation 132.1 Da - Water 18.0 Da).

- Target MW (18-oxo): 298.5 Da
- Precursor Ion [M]⁺: 412.6 m/z

Analyte	Precursor (m/z)	Product (m/z)	Collision Energy (V)	Rationale
18-Oxo-Stearic-GT	412.6	353.6	25	Neutral loss of Trimethylamine (-59 Da)
18-Oxo-Stearic-GT	412.6	298.5	35	Cleavage of hydrazone linker
IS (12-Oxo-Stearic-GT)	412.6*	353.6	25	Separated by Retention Time

> Note: Isomeric oxo-fatty acids (like 12-oxo) will have the same mass. Chromatographic separation is critical. 18-oxo typically elutes later than mid-chain oxo-isomers on C18 columns.

Method B: GC-MS (PFBHA/TMS Derivatization)

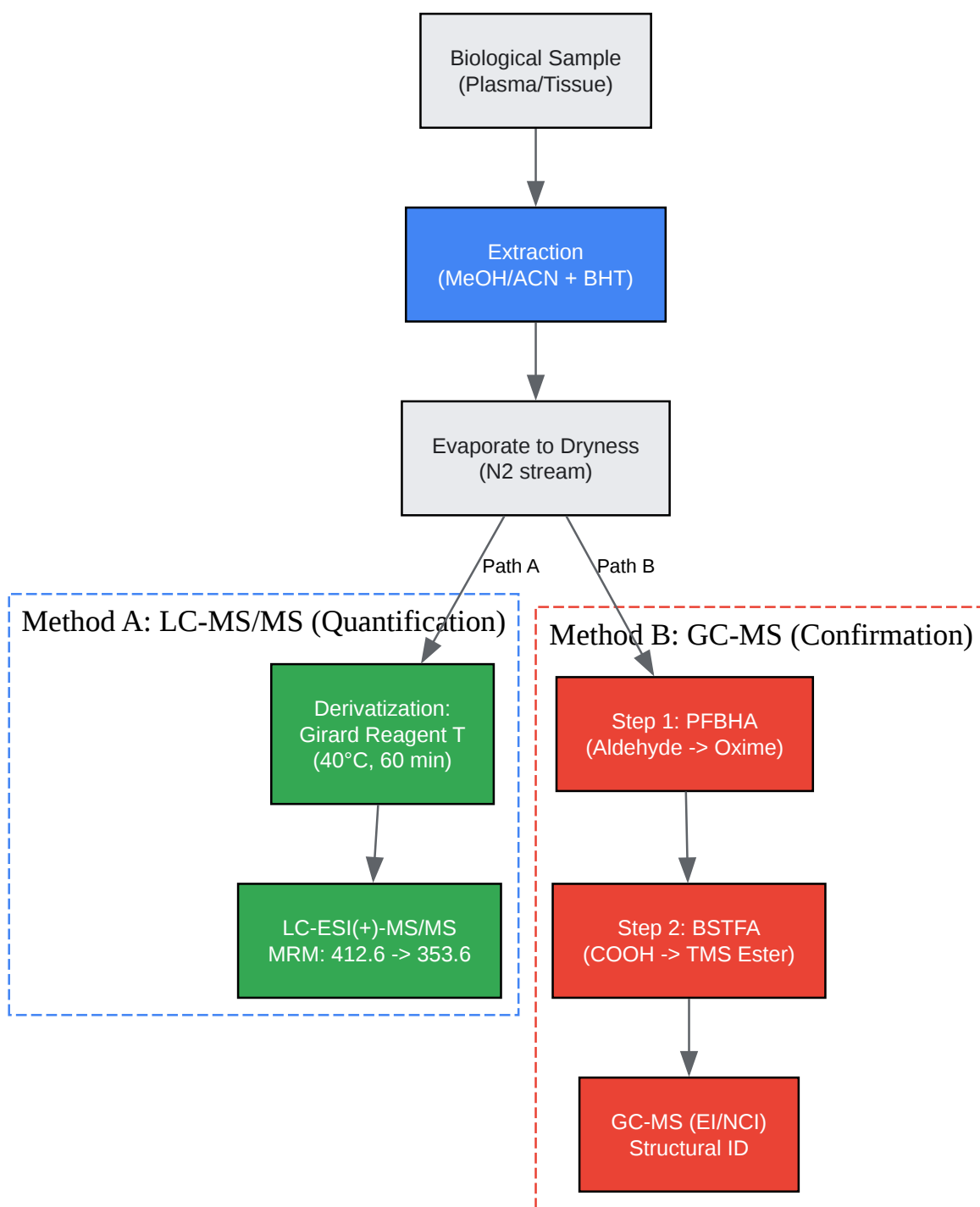
This method is ideal for confirming the position of the oxo-group via electron impact (EI) fragmentation patterns.

Protocol Steps

- Extraction: Perform Liquid-Liquid Extraction (LLE) using Chloroform:Methanol (2:1) (Folch method). Dry the organic layer.
- Oximation (Aldehyde Protection):
 - Add 50 μ L of PFBHA-HCl (20 mg/mL in Pyridine).
 - Incubate at 60°C for 30 minutes.
 - Result: Converts aldehyde to pentafluorobenzyl-oxime.
- Silylation (Carboxyl Protection):
 - Add 50 μ L of BSTFA + 1% TMCS.
 - Incubate at 60°C for 30 minutes.

- Result: Converts carboxylic acid to TMS ester.
- Analysis: Inject 1 μ L into GC-MS (Splitless).
 - Column: DB-5MS or equivalent (30 m x 0.25 mm).
 - Detection: EI Source (70 eV) or NCI (Negative Chemical Ionization) for ultra-sensitivity (detecting the PFB moiety).

Workflow Visualization



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Figure 2: Dual-stream workflow for quantitation (LC-MS) and structural confirmation (GC-MS).

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